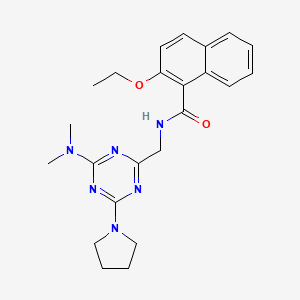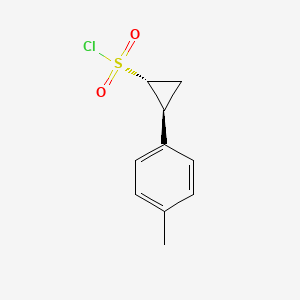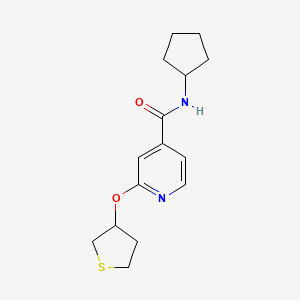![molecular formula C20H20BrN3O4 B2678459 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide CAS No. 161713-98-0](/img/structure/B2678459.png)
1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide (BMPOET) is a synthetic organic compound that has been used in a variety of research applications. BMPOET is a bromide salt of a triazolium compound that has been found to have a wide range of biological and chemical properties. BMPOET has been used for a variety of synthetic, analytical, and research purposes, including as a catalyst for the synthesis of other compounds, as a reagent for analytical detection of proteins, and as a target for drug discovery.
Scientific Research Applications
Corrosion Inhibition
1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide has shown potential in corrosion inhibition. It has been studied for its efficacy in protecting metals like aluminum and steel in acidic environments. For instance, a similar compound, 1.3-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1H-benzimidazol-3-ium bromide (MOBB), has demonstrated excellent corrosion inhibition properties on aluminum alloy composites in acidic media. This compound acts as a mixed-type inhibitor with predominant cathodic control and has displayed inhibition efficiencies up to 98.8% (Shetty & Shetty, 2017).
Organic Synthesis
In organic chemistry, compounds related to 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide are used in various synthetic processes. For example, bis(p-methoxyphenyl) telluroxide, another derivative, is a mild oxidizing agent useful for converting thiocarbonyl groups into oxo analogues and thiols into disulphides (Barton, Ley, & Meerholz, 1979).
Environmental Impact
Studies have been conducted on the environmental impact and biodegradation of compounds similar to 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide. Methoxychlor, an organochlorine insecticide with a structure related to this compound, undergoes dechlorination by environmental bacterial species. This suggests the potential biodegradability of such compounds in natural environments (Satsuma & Masuda, 2012).
Ligand Chemistry
Compounds structurally similar to 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide are also being explored as ligands in coordination chemistry. For example, bis(1,2,3-triazol-5-ylidenes) (i-bitz), a related compound, has been used as stable 1,4-bidentate ligands based on mesoionic carbenes in the formation of mononuclear rhodium(I) complexes (Guisado‐Barrios, Bouffard, Donnadieu, & Bertrand, 2011).
Redox Chemistry
Derivatives of 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide have been explored for their redox properties. For instance, a compound carrying a redox-active sterically protecting group was developed for the construction of novel redox systems composed of diphosphene and triarylamine units (Tsuji, Sasaki, & Yoshifuji, 1999).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,2,4-triazol-4-ium-1-yl]ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N3O4.BrH/c1-26-17-7-3-15(4-8-17)19(24)11-22-13-21-23(14-22)12-20(25)16-5-9-18(27-2)10-6-16;/h3-10,13-14H,11-12H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKBODHWBLXSMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=[N+](C=N2)CC(=O)C3=CC=C(C=C3)OC.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4,6-dimethylbenzo[d]thiazole](/img/structure/B2678376.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2678378.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2678382.png)



![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)

![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2678396.png)
![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2678397.png)